molecular formula C22H24N4O7S2 B2586156 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922563-53-9

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2586156
CAS-Nummer: 922563-53-9
Molekulargewicht: 520.58
InChI-Schlüssel: MYPVBMCDVRPVDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O7S2 and its molecular weight is 520.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a therapeutic agent.

Chemical Structure

The compound features a benzamide core substituted with a morpholino sulfonyl group and an oxadiazole moiety. The presence of methylsulfonyl groups enhances its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity
    • The compound was evaluated for its effectiveness against various bacterial strains. It demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.
    • A study indicated that derivatives of similar structures exhibited growth inhibition rates exceeding 85% against these pathogens .
  • Anti-inflammatory Properties
    • The compound's potential as a selective COX-2 inhibitor was investigated. In vitro assays revealed that it exhibited high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
    • The IC50 values for COX-2 inhibition were reported to be in the range of 0.10–0.31 µM, indicating potent activity compared to standard anti-inflammatory drugs .
  • Pharmacological Mechanisms
    • The mechanism of action appears to involve the inhibition of inflammatory cytokines such as TNF and IL-17, which are pivotal in inflammatory pathways . This suggests that the compound may have applications in treating chronic inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives were synthesized and tested against MRSA and Pseudomonas aeruginosa. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against MRSA, significantly outperforming traditional antibiotics .

Case Study 2: COX Selectivity

A series of compounds structurally related to the target molecule were evaluated for their COX inhibitory activity. The results demonstrated that compounds with larger substituents on the benzamide ring exhibited increased selectivity for COX-2, suggesting a structure-activity relationship that could guide future drug design .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntibacterialMRSAGrowth inhibition >85%
AntibacterialE. coliSignificant growth inhibition
Anti-inflammatoryCOX-2IC50 = 0.10–0.31 µM
Cytokine InhibitionTNF, IL-17Reduced expression

Eigenschaften

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S2/c1-14-12-26(13-15(2)32-14)35(30,31)18-9-7-16(8-10-18)20(27)23-22-25-24-21(33-22)17-5-4-6-19(11-17)34(3,28)29/h4-11,14-15H,12-13H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPVBMCDVRPVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.